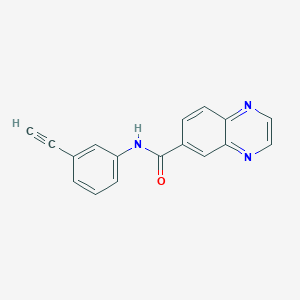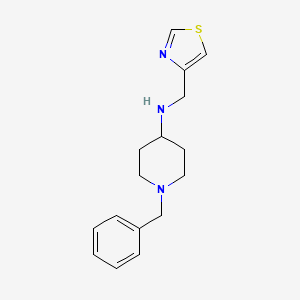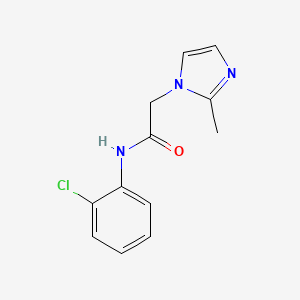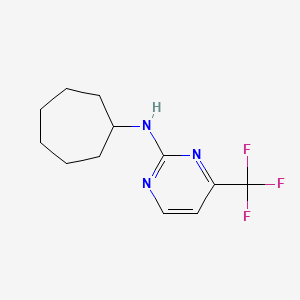
2-(2,3-dihydro-1H-inden-1-ylamino)-1-(4-fluorophenyl)ethanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2,3-dihydro-1H-inden-1-ylamino)-1-(4-fluorophenyl)ethanol is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is commonly referred to as 'DBH' and is primarily used for its ability to modulate the activity of dopamine beta-hydroxylase (DBH), an enzyme that plays a crucial role in the synthesis of norepinephrine.
作用機序
2-(2,3-dihydro-1H-inden-1-ylamino)-1-(4-fluorophenyl)ethanol acts as an inhibitor of dopamine beta-hydroxylase, an enzyme that converts dopamine to norepinephrine. By inhibiting the activity of 2-(2,3-dihydro-1H-inden-1-ylamino)-1-(4-fluorophenyl)ethanol, 2-(2,3-dihydro-1H-inden-1-ylamino)-1-(4-fluorophenyl)ethanol can modulate the levels of norepinephrine in the brain, leading to potential therapeutic effects in the treatment of various disorders.
Biochemical and Physiological Effects:
2-(2,3-dihydro-1H-inden-1-ylamino)-1-(4-fluorophenyl)ethanol has been shown to modulate the levels of norepinephrine in the brain, leading to potential therapeutic effects in the treatment of various disorders. 2-(2,3-dihydro-1H-inden-1-ylamino)-1-(4-fluorophenyl)ethanol inhibitors have been shown to have anxiolytic and antidepressant effects, as well as potential applications in the treatment of ADHD.
実験室実験の利点と制限
2-(2,3-dihydro-1H-inden-1-ylamino)-1-(4-fluorophenyl)ethanol has several advantages for use in lab experiments, including its ability to modulate the activity of 2-(2,3-dihydro-1H-inden-1-ylamino)-1-(4-fluorophenyl)ethanol and norepinephrine synthesis. However, 2-(2,3-dihydro-1H-inden-1-ylamino)-1-(4-fluorophenyl)ethanol has several limitations, including its potential toxicity and the need for specialized equipment and expertise for synthesis and handling.
将来の方向性
There are several potential future directions for research on 2-(2,3-dihydro-1H-inden-1-ylamino)-1-(4-fluorophenyl)ethanol, including the development of new 2-(2,3-dihydro-1H-inden-1-ylamino)-1-(4-fluorophenyl)ethanol inhibitors with improved potency and selectivity, the study of 2-(2,3-dihydro-1H-inden-1-ylamino)-1-(4-fluorophenyl)ethanol inhibitors in animal models of depression and anxiety, and the exploration of potential applications of 2-(2,3-dihydro-1H-inden-1-ylamino)-1-(4-fluorophenyl)ethanol inhibitors in the treatment of other disorders such as PTSD and addiction. Additionally, the development of new methods for synthesizing 2-(2,3-dihydro-1H-inden-1-ylamino)-1-(4-fluorophenyl)ethanol and other related compounds could lead to improved access to these compounds for research purposes.
合成法
The synthesis of 2-(2,3-dihydro-1H-inden-1-ylamino)-1-(4-fluorophenyl)ethanol involves a multistep process that requires the use of several reagents and solvents. The most common method for synthesizing 2-(2,3-dihydro-1H-inden-1-ylamino)-1-(4-fluorophenyl)ethanol involves the reaction of 1-(4-fluorophenyl)ethanol with 2,3-dihydroindene in the presence of a catalyst such as palladium on carbon. The resulting product is then purified using various techniques such as chromatography and recrystallization.
科学的研究の応用
2-(2,3-dihydro-1H-inden-1-ylamino)-1-(4-fluorophenyl)ethanol has been extensively studied for its potential applications in various fields such as neuroscience, pharmacology, and medicinal chemistry. One of the primary applications of 2-(2,3-dihydro-1H-inden-1-ylamino)-1-(4-fluorophenyl)ethanol is in the study of norepinephrine synthesis and release. 2-(2,3-dihydro-1H-inden-1-ylamino)-1-(4-fluorophenyl)ethanol inhibitors have been shown to modulate the activity of norepinephrine, leading to potential therapeutic applications in the treatment of various disorders such as depression, anxiety, and attention deficit hyperactivity disorder (ADHD).
特性
IUPAC Name |
2-(2,3-dihydro-1H-inden-1-ylamino)-1-(4-fluorophenyl)ethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18FNO/c18-14-8-5-13(6-9-14)17(20)11-19-16-10-7-12-3-1-2-4-15(12)16/h1-6,8-9,16-17,19-20H,7,10-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEQCVEUGEZFCSK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2C1NCC(C3=CC=C(C=C3)F)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18FNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[2-bromo-4-[(E)-2-cyano-3-(2-hydroxy-4-nitroanilino)-3-oxoprop-1-enyl]-6-ethoxyphenyl] benzoate](/img/structure/B7567630.png)
![N-[(2-chloro-6-fluorophenyl)methyl]-N-methylmethanesulfonamide](/img/structure/B7567636.png)
![[6-(Ethylamino)pyridin-3-yl]-pyrrolidin-1-ylmethanone](/img/structure/B7567639.png)
![2-[Propyl-[2-(trifluoromethyl)phenyl]sulfonylamino]acetic acid](/img/structure/B7567650.png)
![2-[Propyl-[3-(trifluoromethyl)phenyl]sulfonylamino]acetic acid](/img/structure/B7567655.png)




![N-cyclopropyl-3-[(1-methylimidazol-2-yl)methylamino]benzamide](/img/structure/B7567695.png)

![N-[2-(N-methylanilino)ethyl]butanamide](/img/structure/B7567714.png)
![1-[4-(Pyridin-2-ylmethyl)piperazin-1-yl]propan-1-one](/img/structure/B7567718.png)
![2-[(2-Fluorophenyl)methyl-methylamino]pyridine-4-carbonitrile](/img/structure/B7567721.png)